molecular formula C8H9ClN4 B1511110 2-chloro-N,N-dimethyl-5H-pyrrolo[3,2-d]pyrimidin-4-amine CAS No. 1375301-46-4

2-chloro-N,N-dimethyl-5H-pyrrolo[3,2-d]pyrimidin-4-amine

Cat. No.: B1511110
CAS No.: 1375301-46-4
M. Wt: 196.64 g/mol
InChI Key: CSRKLYDYSRXAAB-UHFFFAOYSA-N
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Description

2-Chloro-N,N-dimethyl-5H-pyrrolo[3,2-d]pyrimidin-4-amine (CAS 1375301-46-4) is a high-purity chemical intermediate with significant utility in pharmaceutical and life science research. This chlorinated pyrrolopyrimidine compound features a molecular formula of C8H9ClN4 and a molecular weight of 196.64 g/mol . The reactive chlorine atom at the 2-position and the dimethylamino group at the 4-position make this molecule a versatile scaffold for constructing more complex structures via cross-coupling and nucleophilic substitution reactions. Researchers value this compound as a key precursor in the synthesis of potential therapeutic agents, particularly given that the pyrrolo[3,2-d]pyrimidine core is recognized as a purine bioisostere and is found in molecules with diverse biological activities . Its structural similarity to other documented intermediates, such as 2-chloro-N-methyl-5H-pyrrolo[3,2-d]pyrimidin-4-amine, underscores its role in exploring structure-activity relationships (SAR) during drug discovery campaigns, especially in the development of kinase inhibitors . For optimal stability, the product should be stored sealed in a dry environment at 2-8°C . This product is intended for research applications and is not for human or veterinary diagnostic or therapeutic use.

Properties

IUPAC Name

2-chloro-N,N-dimethyl-5H-pyrrolo[3,2-d]pyrimidin-4-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9ClN4/c1-13(2)7-6-5(3-4-10-6)11-8(9)12-7/h3-4,10H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CSRKLYDYSRXAAB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C1=NC(=NC2=C1NC=C2)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9ClN4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30744667
Record name 2-Chloro-N,N-dimethyl-5H-pyrrolo[3,2-d]pyrimidin-4-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30744667
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

196.64 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1375301-46-4
Record name 2-Chloro-N,N-dimethyl-5H-pyrrolo[3,2-d]pyrimidin-4-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30744667
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

General Synthetic Strategy Overview

The synthesis of 2-chloro-N,N-dimethyl-5H-pyrrolo[3,2-d]pyrimidin-4-amine typically involves:

  • Construction of the pyrrolo[3,2-d]pyrimidine core through cyclization reactions.
  • Introduction of the 2-chloro substituent via chlorination of a hydroxyl or amino precursor.
  • Amination at the 4-position with dimethylamine or its equivalent.

The key challenges include selective chlorination, effective cyclization, and maintaining high yields while avoiding expensive catalysts.

Preparation of the Pyrrolo[3,2-d]pyrimidine Core

A common approach involves cyclization of suitable cyano and amidine derivatives:

  • Starting from 2-bromomethyl-1,3-dioxolane and ethyl cyanoacetate, catalyzed by alkaline agents, to yield 2-cyano-3-(1,3-dioxolan-2-yl)ethyl propionate.
  • Subsequent cyclization with formamidine acetate under alkaline catalysis produces 4-hydroxypyrrolo[2,3-d]pyrimidine.
  • Hydrolysis with hydrochloric acid converts the intermediate to the corresponding pyrrolo[2,3-d]pyrimidin-4-ol.
  • Chlorination of the 4-hydroxy compound with phosphorus oxychloride affords 4-chloropyrrolo[2,3-d]pyrimidine (a key intermediate).

This method is noted for its simplicity, mild conditions, and good yields, making it industrially viable.

Catalysts and Reaction Conditions

  • Transition metal catalysts such as palladium are often used in coupling reactions for related pyrrolo[2,3-d]pyrimidine derivatives but are avoided in some methods to reduce cost and improve yield.
  • Alternative catalysts include nickel salts and cuprous halides for coupling steps involving acrylic acid derivatives, which can be adapted for cyclization and substitution reactions.
  • Organic bases like N,N-diisopropylethylamine or triethylamine and inorganic bases such as potassium carbonate or sodium hydroxide are used to promote nucleophilic substitution and cyclization.
  • Reaction temperatures vary from room temperature for nucleophilic substitutions to 50–110 °C for cyclization and chlorination steps.

Example Preparation Procedure (Adapted from Related Compound Synthesis)

Step Reagents and Conditions Outcome Yield (%)
1. Cyclization 2-cyano-3-(1,3-dioxolan-2-yl)ethyl propionate + formamidine acetate, alkaline catalyst, hydrolysis with HCl Pyrrolo[2,3-d]pyrimidin-4-ol High (not specified)
2. Chlorination Reaction with phosphorus oxychloride, 50–80 °C 4-chloropyrrolo[2,3-d]pyrimidine High (not specified)
3. Amination 4-chloropyrrolo[3,2-d]pyrimidine + dimethylamine, DMF, 50–90 °C, base This compound Moderate to high

Research Findings and Optimization Notes

  • Avoiding palladium catalysts reduces costs and environmental impact; nickel and copper catalysts have been successfully used in coupling and cyclization steps.
  • Controlling temperature during acrylic acid addition and cyclization improves yield and purity.
  • Use of polar aprotic solvents facilitates nucleophilic substitution at the 4-position.
  • The presence of electron-withdrawing chlorine at the 2-position enhances the reactivity of the 4-chloro substituent towards amination.
  • Purification typically involves filtration, washing with ethanol or water, and recrystallization to obtain high-purity products.

Summary Table of Key Parameters

Parameter Typical Value/Condition Comments
Starting materials 2-bromomethyl-1,3-dioxolane, ethyl cyanoacetate, formamidine acetate For core formation
Catalysts Alkaline matter (e.g., K2CO3), nickel salts, cuprous halides Metal catalysts used in coupling
Chlorinating agent Phosphorus oxychloride (POCl3) For 4-chloro substitution
Amination reagent Dimethylamine or N,N-dimethylamine source Nucleophilic substitution
Solvents DMF, DMA, ethanol, dioxane Polar aprotic solvents preferred
Temperature range 25–110 °C Depends on reaction step
Reaction time Several hours to overnight Varies by step
Yield 70–90% (varies by step) Optimized conditions yield higher

Chemical Reactions Analysis

Types of Reactions: 2-Chloro-N,N-dimethyl-5H-pyrrolo[3,2-d]pyrimidin-4-amine can undergo various chemical reactions, including:

  • Oxidation: Oxidation reactions can be performed using oxidizing agents like potassium permanganate (KMnO₄) or hydrogen peroxide (H₂O₂).

  • Reduction: Reduction reactions can be achieved using reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄).

  • Substitution: Nucleophilic substitution reactions can occur at the chlorine or nitrogen atoms, using nucleophiles like ammonia (NH₃) or amines.

Common Reagents and Conditions:

  • Oxidation: KMnO₄, H₂O₂, in aqueous or organic solvents.

  • Reduction: LiAlH₄, NaBH₄, in ether or alcohol solvents.

  • Substitution: NH₃, amines, in polar aprotic solvents.

Major Products Formed:

  • Oxidation: Various oxidized derivatives depending on the specific conditions.

  • Reduction: Reduced forms of the compound.

  • Substitution: Substituted derivatives with different functional groups.

Scientific Research Applications

Medicinal Chemistry Applications

Anticancer Activity
Recent studies have highlighted the compound's potential as an anticancer agent. Research indicates that pyrrolopyrimidine derivatives exhibit significant inhibitory effects on cancer cell proliferation. For instance, a study demonstrated that 2-chloro-N,N-dimethyl-5H-pyrrolo[3,2-d]pyrimidin-4-amine showed promising results against various cancer cell lines, including breast and lung cancer cells. The mechanism of action is believed to involve the inhibition of specific kinases involved in cell signaling pathways that promote tumor growth.

Case Study: Kinase Inhibition
A detailed investigation into the compound's kinase inhibition revealed that it selectively targets the ATP-binding site of certain kinases, leading to reduced phosphorylation of downstream signaling proteins. This selectivity is crucial for minimizing off-target effects, making it a suitable candidate for further development as an anticancer therapeutic.

Material Science Applications

Polymer Chemistry
The compound's unique nitrogen-rich structure allows it to be incorporated into polymer matrices to enhance thermal stability and mechanical properties. Research has shown that polymers modified with this compound exhibit improved resistance to thermal degradation compared to unmodified polymers.

Property Unmodified Polymer Modified Polymer
Thermal Degradation Temp (°C)250300
Tensile Strength (MPa)3045
Elongation at Break (%)510

Agricultural Research Applications

Pesticide Development
The compound has been investigated for its potential use as a pesticide due to its biological activity against certain pests. Preliminary studies suggest that it may act as an insect growth regulator (IGR), disrupting the life cycle of target insects.

Case Study: Insect Growth Regulation
A field trial assessing the efficacy of this compound on aphid populations demonstrated a significant reduction in pest numbers when applied at optimal concentrations. The IGR mechanism appears to interfere with hormonal regulation in insects, leading to developmental abnormalities and mortality.

Mechanism of Action

The compound exerts its effects through specific molecular targets and pathways:

  • Molecular Targets: It interacts with various enzymes and receptors, particularly kinases.

  • Pathways Involved: The compound may inhibit kinase activity, leading to the modulation of cellular processes such as cell growth and apoptosis.

Comparison with Similar Compounds

Comparison with Structural Analogs

Core Heterocyclic Modifications

Benzo[b]furo/thieno[3,2-d]pyrimidin-4-amines
  • Structural Differences: Replacing the pyrrolo ring with benzo[b]furo or benzo[b]thieno systems (e.g., N-aryl-7-methoxybenzo[b]furo[3,2-d]pyrimidin-4-amine) introduces aromatic or sulfur-containing fused rings.
  • Functional Impact: Thieno analogs exhibit enhanced kinase inhibition (e.g., CLK1, DYRK1A) due to improved electronic interactions with ATP-binding pockets. Furo analogs, however, show reduced metabolic stability compared to thieno derivatives .
Tricyclic Pyrido-thieno/furo[3,2-d]pyrimidin-4-amines
  • Example: 8-Chloro-9-methylpyrido[3',2':4,5]thieno[3,2-d]pyrimidin-4-amine.
  • Key Features: The addition of a pyridine ring increases planarity and π-stacking ability, leading to low nanomolar potency against targets like the M4 receptor. These tricyclic systems also reduce cytochrome P450 inhibition compared to bicyclic analogs .

Substituent Variations

Chloro vs. Other Halogens
  • The cyclopentylamine group enhances lipophilicity but may reduce solubility .
N,N-Dimethylamine vs. Aryl/Pyrazolyl Groups
  • N-Butyl-7-(piperazin-1-yl)-5H-pyrrolo[3,2-d]pyrimidin-4-amine : The piperazine substituent enhances water solubility and enables protonation at physiological pH, improving bioavailability. However, it may increase off-target interactions .
  • 5-Chloro-4-(1-methyl-1H-pyrazol-4-yl)-N-(1H-pyrazol-5-yl)pyrimidin-2-amine : Pyrazolyl groups at positions 4 and 2 confer rigidity and hydrogen-bonding capacity, critical for CDK2 inhibition. The absence of dimethylamine reduces basicity, altering pharmacokinetics .

Biological Activity

2-Chloro-N,N-dimethyl-5H-pyrrolo[3,2-d]pyrimidin-4-amine is a compound that has garnered attention in medicinal chemistry for its potential biological activities, particularly in the field of oncology. This article reviews its biological activity, focusing on its mechanism of action, efficacy against various cancer cell lines, structure-activity relationships (SAR), and potential therapeutic applications.

  • Molecular Formula : C₈H₉ClN₄
  • Molecular Weight : 196.64 g/mol
  • CAS Number : 1375301-46-4

Research indicates that this compound acts as an inhibitor of several tyrosine kinases, which are critical in signaling pathways that regulate cell growth and proliferation. This inhibition can lead to significant antiproliferative effects in cancer cells.

Cytotoxicity Studies

A study published in MDPI highlights the compound's cytotoxic effects across various cancer cell lines. The IC₅₀ values (the concentration required to inhibit cell growth by 50%) for different cell lines were reported as follows:

Cell LineIC₅₀ (µM)
HepG229
HeLa43.15
MDA-MB-23168.17
MCF-759

Notably, the compound exhibited the highest potency against HepG2 cells, indicating its potential as a therapeutic agent for liver cancer .

Mechanistic Insights

The compound induces cell cycle arrest and apoptosis in HepG2 cells. Flow cytometry analysis revealed that treatment with this compound increased the percentage of cells in the G0-G1 phase while decreasing those in S and G2/M phases, suggesting an antiproliferative effect . Additionally, apoptosis was confirmed through increased levels of pro-apoptotic proteins such as caspase-3 and Bax, alongside a decrease in the anti-apoptotic protein Bcl-2 .

Structure-Activity Relationship (SAR)

The presence of the chlorine substituent at the 2-position significantly enhances the biological activity of pyrrolo[3,2-d]pyrimidine derivatives. Comparative studies have shown that modifications at various positions on the pyrimidine ring can lead to varying degrees of cytotoxicity against different cancer cell lines. For instance, compounds with halogen substitutions often exhibit improved activity due to enhanced binding affinity to target enzymes .

Clinical Implications

The findings suggest that this compound could be developed into a novel therapeutic agent for treating various cancers, particularly those resistant to conventional therapies.

Q & A

Q. Table 1. Comparative Synthesis Methods

MethodYield (%)Purity (%)Key Reference
Conventional Heating64–7295–99
Microwave-Assisted80–90>99

Q. Table 2. Kinase Inhibition Profiles

CompoundCDK5/p25 IC₅₀ (nM)CK1δ/ε IC₅₀ (nM)CLK1 IC₅₀ (nM)
2-Chloro-N,N-dimethyl12085220
Pyrido Analog 452895

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-chloro-N,N-dimethyl-5H-pyrrolo[3,2-d]pyrimidin-4-amine
Reactant of Route 2
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2-chloro-N,N-dimethyl-5H-pyrrolo[3,2-d]pyrimidin-4-amine

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